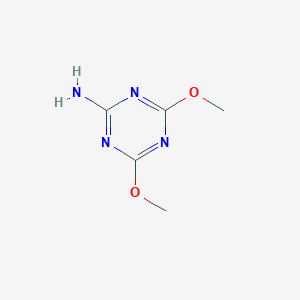

2-Amino-4,6-dimethoxy-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHFZZUPCXCRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274836 | |

| Record name | 2-amino-4,6-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16370-63-1 | |

| Record name | 16370-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4,6-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4,6-dimethoxy-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4,6-dimethoxy-1,3,5-triazine (CAS RN: 16370-63-1). This key intermediate is pivotal in the synthesis of various agrochemicals, most notably sulfonylurea herbicides. This document collates essential data on its physical characteristics, spectral properties, and reactivity. Detailed experimental protocols for its synthesis and analysis are provided, alongside a discussion of its role as a precursor in herbicidal action through the inhibition of the branched-chain amino acid biosynthesis pathway.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is largely insoluble in water but exhibits solubility in organic solvents such as hot ethanol and acetone.[1] Its primary application lies in its role as a crucial building block for the synthesis of sulfonylurea herbicides, such as ethersulfuron.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16370-63-1 | [1][2] |

| Molecular Formula | C₅H₈N₄O₂ | [2] |

| Molecular Weight | 156.1 g/mol | [2] |

| Melting Point | 217-220 °C | [1] |

| Boiling Point | No data available | |

| Density | No data available | |

| Appearance | White crystalline solid | [1] |

| Solubility | Insoluble in water; Soluble in hot ethanol and acetone | [1] |

Note: Boiling point and density data for the closely related compound 2-Amino-4-methoxy-6-methyl-1,3,5-triazine are reported as 329 °C and 1.322 g/cm³, respectively, which may serve as an estimate.[1]

Spectral Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

For the derivative 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid, the following ¹H NMR (in DMSO-d₆) chemical shifts are observed: δ 3.80 (s, 3H, O-CH₃), 3.83 (s, 3H, O-CH₃), 3.91 (d, 2H, J = 5.9 Hz, CH₂), 8.13 (t, 1H, J = 5.9 Hz, N-H). The ¹³C NMR (in DMSO-d₆) shows peaks at: 40.67, 54.63, 54.75, 168.56, 171.8, 172.25, 172.36 ppm.[3] These values suggest that for the parent compound, this compound, the methoxy protons would likely appear as a singlet around 3.8 ppm, and the amino protons would be observable as a broad singlet. The triazine ring carbons would be expected in the 160-175 ppm region.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid shows characteristic bands for N-H (amine) at 3255 cm⁻¹ and C=O (acid) at 1725 cm⁻¹.[3] For this compound, characteristic peaks would be expected for N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-O stretching of the methoxy groups, and characteristic triazine ring vibrations.

2.3. Mass Spectrometry (MS)

While a specific mass spectrum for this compound is not provided in the search results, the molecular weight of 156.1 g/mol indicates that the molecular ion peak (M⁺) would be observed at m/z 156.[2] Fragmentation patterns would likely involve the loss of methoxy groups and components of the triazine ring.

Experimental Protocols

3.1. Synthesis of this compound

A common synthetic route to this compound involves the sequential substitution of chlorine atoms from cyanuric chloride.[4][5]

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Preparation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: To a stirred mixture of methanol and water, sodium bicarbonate is added, followed by cyanuric chloride. The reaction temperature is initially controlled and then raised to reflux. After cooling and dilution with water, the solid product is collected by filtration.[6]

-

Amination: The resulting 2-chloro-4,6-dimethoxy-1,3,5-triazine is dissolved in a solvent like toluene. The solution is cooled, and ammonia gas is introduced to facilitate the substitution of the remaining chlorine atom with an amino group.[1]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as hot ethanol or acetone to yield the final white crystalline product.

3.2. Analytical Methods

Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be adapted for the analysis of this compound.

3.2.1. HPLC Analysis

A reverse-phase HPLC method can be employed for the analysis of similar triazine compounds.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

3.2.2. GC-MS Analysis

GC-MS is a suitable technique for the identification and quantification of triazine derivatives.

Table 3: Example GC-MS Method Parameters

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 80°C, ramp to 280°C |

| Ionization Mode | Electron Impact (EI), 70 eV |

Role in Herbicidal Action: Signaling Pathway

This compound is a precursor to sulfonylurea herbicides. These herbicides function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. By blocking ALS, sulfonylurea herbicides disrupt this pathway, leading to a deficiency in essential amino acids and ultimately causing plant death.

Branched-Chain Amino Acid Biosynthesis Inhibition Pathway

Caption: Inhibition of ALS by sulfonylurea herbicides disrupts BCAA synthesis.

Conclusion

This compound is a compound of significant interest in the agrochemical industry due to its role as a key intermediate. This guide has summarized its known chemical and physical properties, provided insights into its spectral characteristics, and outlined detailed experimental protocols for its synthesis and analysis. Furthermore, its crucial function as a precursor to sulfonylurea herbicides and the associated mechanism of action have been elucidated. This comprehensive information serves as a valuable resource for researchers and professionals engaged in the development and study of triazine-based compounds.

References

- 1. 2-AMINO-4-METHOXY-6-METHYL-1,3,5-TRIAZINE CAS#: 1122-73-2 [m.chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | C5H8N4O | CID 15466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-Amino-4,6-dimethoxy-1,3,5-triazine (CAS 16370-63-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,6-dimethoxy-1,3,5-triazine (CAS 16370-63-1), a key chemical intermediate in the synthesis of various agrochemicals and potentially in the development of novel pharmaceutical compounds. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its role as a precursor to biologically active molecules. Particular emphasis is placed on its application in the production of sulfonylurea herbicides and the underlying mechanism of action of these final products.

Chemical Properties and Data

This compound is a white crystalline solid.[1] It is characterized by its triazine core substituted with one amino and two methoxy groups. This structure makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16370-63-1 | [2] |

| Molecular Formula | C5H8N4O2 | [2] |

| Molecular Weight | 156.14 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 217-220 °C | [1] |

| Solubility | Insoluble in water; soluble in hot ethanol and acetone | [1] |

| Purity | Typically ≥98% | [2] |

Table 2: Spectroscopic Data of this compound and Related Compounds

| Spectroscopic Technique | Observed Features (for related compounds) | Reference |

| ¹H NMR | For 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)acetic acid in DMSO-d6: δ 3.80 (s, 3H, O-CH₃), 3.83 (s, 3H, O-CH₃), 3.91 (d, 2H), 8.13 (t, 1H, N-H). | [3] |

| ¹³C NMR | For 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)acetic acid in DMSO-d6: δ 40.67, 54.63, 54.75, 168.56, 171.8, 172.25, 172.36. | [3] |

| IR (KBr) | For 2-chloro-4,6-dimethoxy-1,3,5-triazine: Characteristic bands at 1562, 1460, 1300, 818, and 558 cm⁻¹ corresponding to triazine ring stretching, C=N, C-O stretching, C-N stretching, and C-H bending vibrations. | [4] |

| Mass Spectrometry (EI) | For the related compound N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine (C₈H₁₅N₅O), the molecular weight is 197.24 g/mol . | [5] |

Synthesis of this compound

The primary synthetic route to this compound involves a sequential nucleophilic substitution on a cyanuric chloride core.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from cyanuric chloride. First, two chlorine atoms are substituted by methoxy groups, followed by the substitution of the remaining chlorine with an amino group.

Detailed Experimental Protocol (Representative)

This protocol is a composite based on general procedures for the synthesis of substituted triazines.[6][7]

Materials:

-

Cyanuric chloride

-

Methanol

-

Sodium hydroxide or other suitable base

-

Ammonia source (e.g., aqueous ammonia, ammonia gas)

-

Toluene or other suitable solvent

-

Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

-

In a reaction vessel equipped with a stirrer and a cooling bath, dissolve cyanuric chloride in a suitable solvent like toluene.

-

Cool the mixture to a temperature range of -5 to 10 °C.[1]

-

Slowly add a solution of sodium methoxide (prepared from sodium and methanol) or a mixture of methanol and a base (e.g., sodium hydroxide) to the cyanuric chloride solution while maintaining the low temperature. The molar ratio of methanol to cyanuric chloride should be approximately 2:1.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until the formation of the disubstituted product is maximized, as monitored by a suitable technique like thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by filtration to remove any precipitated salts, followed by removal of the solvent under reduced pressure to yield the crude 2-chloro-4,6-dimethoxy-1,3,5-triazine.

Step 2: Synthesis of this compound

-

The crude 2-chloro-4,6-dimethoxy-1,3,5-triazine is dissolved in a suitable solvent.

-

An ammonia source, such as aqueous ammonia or by bubbling ammonia gas through the solution, is introduced into the reaction mixture.

-

The reaction is heated to facilitate the substitution of the remaining chlorine atom with the amino group.[1]

-

The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, the mixture is cooled, and the product, this compound, which is typically a solid, is isolated by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol or acetone, to yield the final product with high purity.[1]

Role in the Synthesis of Biologically Active Molecules

This compound is a crucial intermediate in the synthesis of sulfonylurea herbicides.[1] It provides the triazine heterocycle which is a common feature in this class of agrochemicals.

Mechanism of Action of Derived Sulfonylurea Herbicides

The herbicidal activity of sulfonylureas derived from this compound is not due to the intermediate itself, but rather the final sulfonylurea molecule. These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[8][9]

Signaling Pathway Inhibition:

ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[8][10] By inhibiting this enzyme, sulfonylurea herbicides block the production of these essential amino acids, leading to a cessation of cell division and plant growth, and ultimately, plant death. This mechanism is highly specific to plants and microorganisms, contributing to the low toxicity of these herbicides in mammals.

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in the agrochemical industry. Its well-defined synthesis and chemical properties make it a reliable precursor for the large-scale production of effective sulfonylurea herbicides. Understanding the synthesis and the mechanism of action of the final products derived from this compound is crucial for the development of new and improved crop protection agents. Further research into the derivatization of this triazine core may also open avenues for the discovery of novel compounds with potential applications in medicinal chemistry.

References

- 1. This compound | 16370-63-1 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,5-Triazine-2,4-diamine, N,N'-diethyl-6-methoxy- [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

2-Amino-4,6-dimethoxy-1,3,5-triazine molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, synthesis, and potential biological significance of 2-Amino-4,6-dimethoxy-1,3,5-triazine. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Molecular Structure and Formula

This compound is a heterocyclic organic compound. Its core is a triazine ring, a six-membered ring with alternating carbon and nitrogen atoms. This ring is substituted with one amino group (-NH₂) and two methoxy groups (-OCH₃).

Molecular Formula: C₅H₈N₄O₂[1]

Chemical Structure:

CAS Number: 16370-63-1

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 156.14 g/mol | [2][3] |

| Appearance | White crystalline solid | |

| Melting Point | 217-220 °C | |

| Solubility | Insoluble in water; Soluble in hot ethanol and acetone | |

| Purity | Typically ≥97% | [1] |

Synthesis

Experimental Protocol: A Representative Synthesis

This protocol is a composite representation based on the synthesis of similar triazine derivatives.[4][5][6]

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine

-

Ammonia (or an ammonia source like ammonium hydroxide)

-

A suitable solvent (e.g., dioxane, acetone, or an alcohol)

-

A base (e.g., sodium bicarbonate, potassium carbonate, or triethylamine)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Dissolution: Dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add a base to the solution to neutralize the hydrochloric acid that will be formed during the reaction.

-

Nucleophilic Substitution: Slowly add a source of ammonia to the reaction mixture at a controlled temperature (often starting at 0 °C and gradually warming to room temperature or higher).

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture, typically by adding water.

-

Extraction: Extract the product into a suitable organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

While direct spectroscopic data (NMR, IR, Mass Spectrometry) for this compound were not explicitly found in the search results, the expected spectral characteristics can be inferred from its structure and data from related compounds.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the amino (-NH₂) protons, a singlet for the methoxy (-OCH₃) protons, and potentially signals corresponding to the triazine ring protons, although these may be broad or absent depending on the solvent and other conditions.

-

¹³C NMR: Signals corresponding to the carbon atoms of the triazine ring and the methoxy groups are expected. The chemical shifts would be influenced by the electronegativity of the nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy:

-

N-H stretching: Characteristic peaks for the amino group are expected in the region of 3100-3500 cm⁻¹.

-

C-O stretching: Strong absorptions corresponding to the methoxy groups should be present.

-

C=N stretching: Vibrations of the triazine ring will give rise to characteristic peaks.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (156.14 g/mol ). Fragmentation patterns would likely involve the loss of methoxy and amino groups.

Biological Activity and Signaling Pathways

While this compound is primarily known as a chemical intermediate, various derivatives of 1,3,5-triazine have been shown to possess biological activity, including anti-inflammatory, and herbicidal properties.[7][8]

Anti-inflammatory Activity of Triazine Derivatives

Studies on certain triazine derivatives have indicated their potential to modulate inflammatory responses. This is often achieved by interfering with key signaling pathways involved in inflammation.

Below is a diagram representing a plausible signaling pathway that could be modulated by anti-inflammatory triazine derivatives.

Caption: Putative anti-inflammatory signaling pathway modulated by triazine derivatives.

Applications and Future Directions

The primary application of this compound is as a key intermediate in the synthesis of sulfonylurea herbicides. Its structural features make it a valuable building block for creating a variety of substituted triazine compounds.

Future research could focus on:

-

Developing more efficient and environmentally friendly synthesis methods.

-

Exploring the potential of this compound and its derivatives in medicinal chemistry, building upon the observed anti-inflammatory activities of related structures.

-

Investigating its role in other biological processes to uncover new potential applications.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of the target compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | C5H8N4O | CID 15466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine 97 1668-54-8 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Solubility of 2-Amino-4,6-dimethoxy-1,3,5-triazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4,6-dimethoxy-1,3,5-triazine in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information and detailed experimental protocols for determining solubility. This approach equips researchers with the necessary information and methodologies to assess the compound's solubility in their specific applications.

Introduction

This compound is a heterocyclic organic compound with applications as an intermediate in the synthesis of pharmaceuticals and herbicides. A thorough understanding of its solubility in various organic solvents is crucial for its use in synthesis, purification, formulation, and analytical method development. This guide aims to consolidate the available solubility information and provide practical experimental procedures for its determination.

Solubility Profile

While precise quantitative solubility data for this compound is not extensively documented, qualitative descriptions of its solubility are available. This information provides a general indication of suitable solvents for various applications.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Citation(s) |

| Water | Insoluble | [1] |

| Hot Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Chloroform | Slightly Soluble (for a structurally similar compound) | [2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (for a structurally similar compound) | [2] |

Note: The solubility in chloroform and DMSO is reported for the related compound 2-Amino-4-methoxy-6-methyl-1,3,5-triazine and may serve as an indicator for the target compound's behavior.

Experimental Protocols for Solubility Determination

The absence of readily available quantitative data necessitates the use of standardized experimental protocols to determine the solubility of this compound in specific solvents of interest. The following are detailed methodologies for key experiments.

The determination of solubility typically follows a systematic workflow, from the preparation of a saturated solution to the quantification of the dissolved solute.

Caption: A flowchart illustrating the general steps involved in the experimental determination of solubility.

The gravimetric method is a classical and straightforward approach for determining solubility. It relies on the evaporation of the solvent from a known volume of a saturated solution and weighing the remaining solute.

Materials and Apparatus:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Sealed vials or flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric pipettes

-

Pre-weighed evaporation dishes

-

Drying oven or desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand at the constant temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a precise volume of the clear supernatant using a pre-heated pipette to avoid crystallization upon cooling. Immediately filter the solution using a syringe filter into a pre-weighed evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely.

-

Weighing and Calculation: Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it. The difference in weight gives the mass of the dissolved solute. Calculate the solubility in units such as g/100 mL or mg/mL.

The HPLC method is a sensitive and accurate technique for determining solubility, especially for compounds with low solubility or when only small sample volumes are available.

Materials and Apparatus:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the compound

-

Mobile phase solvents

-

Standard solutions of this compound of known concentrations

-

Apparatus for preparing saturated solutions (as in the gravimetric method)

Procedure:

-

Preparation of Saturated Solution and Sampling: Follow steps 1-4 of the gravimetric method to obtain a clear, filtered saturated solution.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

For compounds that absorb ultraviolet or visible light, UV-Vis spectrophotometry offers a rapid method for solubility determination.

Materials and Apparatus:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Standard solutions of this compound of known concentrations

-

Apparatus for preparing saturated solutions (as in the gravimetric method)

Procedure:

-

Preparation of Saturated Solution and Sampling: Prepare a saturated solution and obtain a clear, filtered sample as described in the gravimetric method (steps 1-4).

-

Dilution: Dilute the filtered saturated solution with the solvent to a concentration where the absorbance falls within the linear range of the Beer-Lambert law.

-

Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent and measure their absorbance at the wavelength of maximum absorbance (λmax) to create a calibration curve.

-

Sample Measurement: Measure the absorbance of the diluted sample at the same λmax.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and calculate the concentration of the original saturated solution, taking into account the dilution.

Conclusion

References

An In-depth Technical Guide on 2-Amino-4,6-dimethoxy-s-triazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-dimethoxy-s-triazine, also known as Formoguanamine, is a heterocyclic organic compound of significant interest in the agrochemical and pharmaceutical industries. Its core s-triazine structure, substituted with amino and methoxy functional groups, imparts a unique combination of physical and chemical properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-Amino-4,6-dimethoxy-s-triazine, detailed experimental protocols for their determination, and its primary application as a key intermediate in the synthesis of sulfonylurea herbicides.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-Amino-4,6-dimethoxy-s-triazine is crucial for its application in synthesis and formulation. The following tables summarize the key quantitative data available for this compound.

Table 1: Physical Properties of 2-Amino-4,6-dimethoxy-s-triazine

| Property | Value | Notes |

| Molecular Formula | C₅H₈N₄O₂ | |

| Molecular Weight | 156.14 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 217-220 °C | [1] |

| Solubility | Insoluble in water; Soluble in hot ethanol and acetone | [1] |

| pKa | Estimated in the range of 2-8 for similar triazines | The presence of the amino group and ring nitrogens allows for protonation. |

| logP (octanol/water) | Estimated to be low | The polar amino and methoxy groups suggest limited lipophilicity. |

Table 2: Chemical Identification of 2-Amino-4,6-dimethoxy-s-triazine

| Identifier | Value |

| IUPAC Name | 4,6-dimethoxy-1,3,5-triazin-2-amine |

| CAS Number | 16370-63-1 |

| Synonyms | Formoguanamine, 2-Amino-4,6-dimethoxy-1,3,5-triazine |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of 2-Amino-4,6-dimethoxy-s-triazine. The following are standard experimental protocols that can be employed.

Determination of Melting Point

The melting point of 2-Amino-4,6-dimethoxy-s-triazine can be determined using the capillary method with a melting point apparatus.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of approximately 10 °C/minute initially.

-

As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C/minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point range is reported as T1-T2.[2][3][4][5]

Determination of Solubility

The solubility of 2-Amino-4,6-dimethoxy-s-triazine in various solvents can be determined by the following equilibrium method.

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the clear, saturated solution is carefully removed and the solvent is evaporated.

-

The mass of the remaining solid is measured to determine the concentration, and thus the solubility, of the compound in that solvent.[6][7][8][9][10]

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Protocol:

-

A standard solution of 2-Amino-4,6-dimethoxy-s-triazine is prepared in a suitable solvent, often a non-aqueous medium like N,N-dimethylformamide (DMF) for triazine derivatives.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or base (e.g., KOH in methanol), depending on whether the basic or acidic pKa is being determined.

-

The pH or potential of the solution is monitored using a calibrated pH meter or potentiometer after each addition of the titrant.

-

A titration curve is generated by plotting the pH/potential against the volume of titrant added.

-

The pKa is determined from the half-equivalence point of the titration curve.[1][11]

Determination of logP (Octanol/Water Partition Coefficient)

The lipophilicity of the compound can be assessed using the shake-flask method.

Protocol:

-

A solution of 2-Amino-4,6-dimethoxy-s-triazine is prepared in a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.[12][13][14]

Synthesis and Applications

2-Amino-4,6-dimethoxy-s-triazine is a crucial intermediate in the synthesis of various agrochemicals, most notably sulfonylurea herbicides.

General Synthesis of 2-Amino-4,6-dimethoxy-s-triazine

A common synthetic route starts from cyanuric chloride.

Role in Sulfonylurea Herbicide Synthesis

2-Amino-4,6-dimethoxy-s-triazine serves as a foundational building block for a class of highly effective herbicides. The amino group on the triazine ring is reacted with a sulfonyl isocyanate, which is derived from a substituted benzene sulfonamide, to form the final sulfonylurea herbicide.

Conclusion

2-Amino-4,6-dimethoxy-s-triazine is a versatile chemical intermediate with well-defined physicochemical properties. Its importance is particularly pronounced in the agrochemical sector, where it is a key precursor for the synthesis of sulfonylurea herbicides. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this compound, which is essential for its effective utilization in research and industrial applications. Further research into the biological activities of this and related triazine derivatives may unveil new opportunities in drug discovery and development.

References

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. pennwest.edu [pennwest.edu]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. agilent.com [agilent.com]

- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Dimethoxy Amino Triazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine ring, a symmetrical six-membered heterocycle containing three nitrogen atoms, has proven to be a remarkably versatile scaffold in chemical sciences. From its early beginnings in the agrochemical industry to its current prominence in the development of targeted cancer therapies, the journey of triazine derivatives is a testament to the power of scaffold-based drug discovery. This technical guide delves into the core of this history, with a specific focus on the discovery and evolution of dimethoxy amino triazine compounds, a class that has demonstrated significant therapeutic potential.

From Fields to Pharmacies: A Historical Overview

The story of dimethoxy amino triazines is intrinsically linked to the broader history of s-triazines. The initial breakthrough in triazine chemistry came from the agrochemical sector. In 1952, scientists at J.R. Geigy Ltd. in Switzerland discovered the herbicidal properties of chlorazine, a triazine derivative.[1] This seminal finding paved the way for the development of a new class of herbicides. A significant milestone was the introduction of simazine in 1956, followed by the widely used atrazine in 1958.[1][2] These compounds function by inhibiting photosynthesis in weeds, revolutionizing agricultural practices.[3]

The synthetic accessibility and modular nature of the triazine core, primarily utilizing the readily available cyanuric chloride, spurred further research beyond agriculture.[4] Medicinal chemists began to explore the potential of triazine derivatives as therapeutic agents, leading to the discovery of compounds with a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[5][6] This exploration laid the groundwork for the development of more sophisticated derivatives, including the dimethoxy amino triazines.

While the early herbicidal triazines were characterized by chloro and alkylamino substituents, the introduction of methoxy and diverse amino groups opened new avenues for therapeutic applications. The 2-chloro-4,6-dimethoxy-1,3,5-triazine became a key intermediate, allowing for the systematic modification of the triazine scaffold and the exploration of structure-activity relationships.[4] This led to the emergence of dimethoxy amino triazine compounds as a promising class of molecules in drug discovery.

Synthetic Strategies: Building the Core

The primary and most practical method for synthesizing substituted 1,3,5-triazines, including dimethoxy amino derivatives, starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential and controlled nucleophilic substitution. This step-wise approach is fundamental to creating a diverse library of compounds.

General Experimental Protocol for the Synthesis of (4,6-dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives

This protocol describes a common method for synthesizing dimethoxy amino triazine compounds, specifically those incorporating amino acid moieties.

Materials:

-

2-chloro-4,6-dimethoxy-1,3,5-triazine

-

α-amino acid

-

Triethylamine (Et3N)

-

1,4-Dioxane

-

Water

-

1N Hydrochloric acid (HCl)

Procedure:

-

A solution of 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 equivalent) and triethylamine (1.5 equivalents) in 1,4-dioxane is stirred at room temperature.

-

Stirring continues until a white suspension of 4,6-dimethoxy-1,3,5-triazin-2-yl triethyl ammonium chloride is formed.

-

A solution of the desired α-amino acid (1.0 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of 1,4-dioxane and water is prepared.

-

The amino acid solution is added to the white suspension of the triazine salt, resulting in a clear mixture.

-

The reaction mixture is stirred overnight at room temperature.

-

The mixture is then neutralized with 1N HCl, leading to the precipitation of a white solid.

-

The solid product is collected by filtration and dried.

This versatile protocol can be adapted to incorporate various amines and nucleophiles, allowing for the creation of a wide array of dimethoxy amino triazine derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for representative dimethoxy amino triazine compounds and their biological activities.

| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Biological Target | IC50 (nM) | Reference |

| ZSTK474 | C21H25F2N7O2 | - | - | PI3Kα | 8.6 | [7] |

| Gedatolisib | C29H35N7O3 | - | - | PI3Kα / mTOR | 0.4 / 1.6 | [8] |

| Bimiralisib (PQR309) | C21H25F3N8O2 | - | - | PI3Kα / mTOR | 17 / 91 | [9] |

| Compound 13 | - | - | - | PI3Kα | 1.2 | [7] |

| Compound 47 | - | - | - | PI3K / mTOR | 7.0 / 48 | [8] |

| Compound 6h | - | - | - | PI3Kα | - | [10] |

Note: '-' indicates data not specified in the provided search results.

Targeting Key Signaling Pathways in Cancer

A significant breakthrough in the therapeutic application of dimethoxy amino triazine compounds has been the discovery of their potent inhibitory activity against key signaling pathways implicated in cancer, particularly the PI3K/Akt/mTOR and PDK pathways.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11] Dysregulation of this pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention.[12]

Several dimorpholino-substituted s-triazine derivatives have emerged as potent inhibitors of this pathway.[8] ZSTK474 was one of the first well-characterized PI3K inhibitors with a triazine core.[7] Further research led to the development of dual PI3K/mTOR inhibitors like gedatolisib and bimiralisib (PQR309), which demonstrate the potential to overcome resistance mechanisms associated with targeting only a single node in the pathway.[8][9]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by dimethoxy amino triazine compounds.

The Pyruvate Dehydrogenase Kinase (PDK) Pathway

Cancer cells often exhibit altered metabolism, characterized by a preference for aerobic glycolysis even in the presence of oxygen (the Warburg effect). Pyruvate dehydrogenase kinases (PDKs) play a crucial role in this metabolic switch by inhibiting the pyruvate dehydrogenase complex (PDC), thereby shunting pyruvate away from the mitochondria and towards lactate production.[13]

Inhibition of PDKs can reverse this glycolytic phenotype and reactivate mitochondrial respiration, making them attractive targets for cancer therapy.[13] Some triazine derivatives have been identified as inhibitors of PDKs, demonstrating the potential of this scaffold to target cancer metabolism.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. globalscitechocean.com [globalscitechocean.com]

- 6. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Targeting pyruvate dehydrogenase kinase signaling in the development of effective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

A Theoretical Investigation into the Electronic Structure of 2-Amino-4,6-dimethoxy-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 2-Amino-4,6-dimethoxy-1,3,5-triazine. This compound is a member of the 1,3,5-triazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications.[1][2] Understanding the electronic properties of this molecule at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential interactions with biological targets.

This guide outlines the standard computational protocols for such an investigation, presents the expected data in a structured format, and visualizes the research workflow. The methodologies described are based on established quantum chemical techniques, particularly Density Functional Theory (DFT), which has been successfully applied to study various triazine derivatives.[1][3][4][5]

Core Concepts in Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Key parameters derived from theoretical calculations provide insights into its properties:

-

Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to a minimum on the potential energy surface. This provides foundational information on bond lengths, bond angles, and dihedral angles.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.[1]

-

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of the bonding and charge distribution within the molecule, including lone pairs and delocalization effects.[1]

Experimental and Computational Protocols

The following section details a typical workflow for the theoretical study of this compound's electronic structure.

Computational Methodology

A robust theoretical investigation would typically employ Density Functional Theory (DFT), a widely used quantum chemical method that offers a good balance between accuracy and computational cost.

-

Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan would be utilized.

-

Model Chemistry:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.[1][3][4][5]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is often employed to provide a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding.[1][4][5]

-

-

Geometry Optimization: The initial molecular structure of this compound would be constructed and then fully optimized in the gas phase or with a solvent model to find the lowest energy conformation. A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive the electronic properties, including:

-

Molecular orbital energies (HOMO, LUMO).

-

Molecular electrostatic potential map.

-

Natural bond orbital analysis to determine atomic charges and intramolecular interactions.

-

Logical Workflow for Theoretical Electronic Structure Analysis

The following diagram illustrates the logical steps involved in a typical theoretical study of a molecule's electronic structure.

Tabulated Quantitative Data

The following tables present the types of quantitative data that would be generated from a theoretical study of this compound. The values provided are illustrative placeholders based on typical results for similar molecules.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C-N (triazine ring) | ~1.33 Å |

| C-N (amino group) | ~1.36 Å | |

| C-O (methoxy group) | ~1.35 Å | |

| O-CH3 (methoxy group) | ~1.43 Å | |

| Bond Angles | N-C-N (triazine ring) | ~126° |

| C-N-C (triazine ring) | ~114° | |

| C-O-C (methoxy group) | ~118° |

Table 2: Key Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 6.0 eV |

| Dipole Moment | 2.5 D |

Table 3: Natural Bond Orbital (NBO) Atomic Charges

| Atom | Charge (e) |

| N (triazine ring) | -0.5 |

| C (triazine ring, attached to N) | +0.4 |

| C (triazine ring, attached to O) | +0.6 |

| N (amino group) | -0.8 |

| O (methoxy group) | -0.6 |

| C (methyl group) | -0.2 |

| H (amino group) | +0.4 |

| H (methyl group) | +0.2 |

Conclusion

The theoretical investigation of this compound's electronic structure, through methods like Density Functional Theory, provides invaluable insights for researchers in drug development and materials science. The data on its optimized geometry, frontier molecular orbitals, and charge distribution allows for a deeper understanding of its chemical reactivity, stability, and potential for intermolecular interactions. This knowledge is fundamental for the rational design of new molecules with desired properties and for predicting their behavior in various chemical and biological environments. The workflow and methodologies outlined in this guide represent a standard approach to gaining this critical understanding at the molecular level.

References

- 1. DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti -breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application of 2-Amino-4,6-dimethoxy-1,3,5-triazine as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethoxy-1,3,5-triazine is a key chemical intermediate, primarily utilized in the synthesis of a variety of agrochemicals and pharmaceuticals. Its trifunctional nature, possessing an amino group and two methoxy groups on a triazine core, allows for diverse chemical modifications, making it a valuable building block in organic synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of sulfonylurea herbicides and novel amino acid derivatives with potential therapeutic applications.

Application in Agrochemicals: Synthesis of Sulfonylurea Herbicides

This compound is a crucial precursor for the synthesis of several commercially important sulfonylurea herbicides.[1] These herbicides are known for their high efficacy at low application rates and function by inhibiting the enzyme acetolactate synthase in plants, which is essential for the biosynthesis of branched-chain amino acids. The general synthesis involves the coupling of this compound with a substituted benzenesulfonyl isocyanate.

General Synthetic Pathway for Sulfonylurea Herbicides

The synthesis of sulfonylurea herbicides from this compound follows a general reaction scheme involving the addition of the amino group of the triazine to the isocyanate group of a substituted benzenesulfonyl isocyanate.

Caption: General workflow for the synthesis of sulfonylurea herbicides.

Experimental Protocol: Synthesis of a Generic Sulfonylurea Herbicide

This protocol describes a general procedure for the coupling of this compound with a substituted benzenesulfonyl isocyanate.

Materials:

-

This compound

-

Substituted benzenesulfonyl isocyanate (e.g., 2-(methoxycarbonyl)benzenesulfonyl isocyanate for a metsulfuron-methyl analogue)

-

Anhydrous acetonitrile

-

Pyridine or triethylamine (as a catalyst)

-

Stirring apparatus

-

Reaction vessel with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous acetonitrile.

-

To this solution, add 1.05 equivalents of the substituted benzenesulfonyl isocyanate.

-

Add a catalytic amount (0.1 equivalents) of pyridine or triethylamine to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure sulfonylurea herbicide.

| Reactant 1 | Reactant 2 | Product | Typical Yield |

| This compound | 2-(Methoxycarbonyl)benzenesulfonyl isocyanate | Metsulfuron-methyl analogue | 85-95% |

| This compound | 2-(2-Chloroethoxy)benzenesulfonyl isocyanate | Triasulfuron analogue | 80-90% |

| 2-Amino-4,6-dimethoxypyrimidine | Methyl 2-(aminosulfonylmethyl)benzoate isocyanate | Bensulfuron-methyl | >95% (radiolabeled synthesis)[2] |

Application in Pharmaceuticals: Synthesis of Amino Acid Derivatives

This compound can be utilized as a scaffold to synthesize novel amino acid derivatives. These derivatives have been investigated for their potential biological activities, including monoamine oxidase (MAO) inhibition, which is a target for antidepressant and neuroprotective drugs. The synthesis typically proceeds via a nucleophilic substitution reaction where the amino group of an amino acid displaces a leaving group (e.g., chlorine) on a triazine precursor.

Synthetic Pathway for (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives

The synthesis of these derivatives often starts from 2-chloro-4,6-dimethoxy-1,3,5-triazine, which is a precursor to this compound. The amino acid is coupled to the triazine core in the presence of a base.

Caption: Synthetic pathway for (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives.

Experimental Protocol: General Procedure for the Synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives[3]

This protocol is adapted from a study on the synthesis of a library of (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives.[3]

Materials:

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine

-

α-Amino acid (e.g., Glycine, Alanine, Valine, Leucine)

-

Triethylamine (Et₃N)

-

1,4-Dioxane

-

Water

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

A solution of 2-chloro-4,6-dimethoxy-1,3,5-triazine (5 mmol) and triethylamine (7.5 mmol) in 1,4-dioxane is stirred at room temperature until a white suspension of 4,6-dimethoxy-1,3,5-triazin-2-yl triethyl ammonium chloride is formed.[3]

-

In a separate flask, a solution of the α-amino acid (6 mmol) and triethylamine (7.5 mmol) in water is prepared.[3]

-

The amino acid solution is added to the triazine suspension, resulting in a clear mixture.

-

The reaction mixture is stirred overnight at room temperature.

-

The reaction is monitored by TLC. Upon completion, the mixture is neutralized with 5% citric acid or 1 N HCl.

-

The product may precipitate upon neutralization and can be collected by filtration. If no precipitate forms, the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The crude product is purified by recrystallization or column chromatography.

Quantitative Data for Synthesized (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives[3]

| Amino Acid | Product | Yield (%) | Melting Point (°C) |

| Glycine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid | 60.0 | 164–166 |

| Alanine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acid | 66.6 | 98–102 |

| Valine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | 61.4 | 146–188 |

| Leucine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid | 67.4 | 102–103 |

General Experimental Workflow for Nucleophilic Substitution

The versatility of the triazine core allows for a wide range of nucleophilic substitution reactions. The following workflow illustrates a general approach for such transformations, which is fundamental to the applications described above.

Caption: A typical experimental workflow for nucleophilic substitution on a triazine core.

This compound and its precursors are highly valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the rich chemistry of this triazine derivative and to develop novel compounds with desired biological activities. The straightforward and efficient synthetic routes make it an attractive scaffold for combinatorial chemistry and the generation of diverse chemical libraries.

References

Application Notes and Protocols for Nucleophilic Substitution on a 1,3,5-Triazine Ring

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for performing nucleophilic substitution reactions on a 1,3,5-triazine ring, a cornerstone of medicinal chemistry, materials science, and agrochemical development. The predictable and sequential reactivity of its chlorinated precursors, most notably 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the precise and controlled synthesis of a diverse range of functionalized molecules.

Core Principles

The synthetic utility of 1,3,5-triazine derivatives stems from the electron-deficient nature of the triazine ring, which is caused by the presence of three electronegative nitrogen atoms. This electron deficiency renders the carbon atoms highly susceptible to nucleophilic attack, facilitating nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the chlorine atoms on cyanuric chloride decreases with each successive substitution, enabling selective mono-, di-, and tri-functionalization primarily through careful temperature control.[1][2][3]

Reaction Mechanism and Workflow

The nucleophilic substitution on a 1,3,5-triazine ring proceeds via a two-step addition-elimination mechanism.

Caption: Generalized SNAr mechanism on a 1,3,5-triazine ring.

A typical experimental workflow for the sequential substitution of cyanuric chloride is outlined below.

Caption: Experimental workflow for sequential nucleophilic substitution.

Experimental Protocols

The following are detailed protocols for the mono-, di-, and tri-substitution of cyanuric chloride with various nucleophiles.

Protocol 1: Mono-substitution of Cyanuric Chloride with an Amine

This protocol describes the synthesis of 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile.[4]

Materials:

-

Cyanuric chloride

-

4-Aminobenzonitrile

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Crushed ice and distilled water

Procedure:

-

Dissolve cyanuric chloride (10 mmol) and 4-aminobenzonitrile (10 mmol) in separate 50 mL portions of acetone.

-

Cool both solutions to 0°C.

-

In a round-bottom flask, add K₂CO₃ (10 mmol) to the cyanuric chloride solution with vigorous stirring at 0°C.

-

Add the cold 4-aminobenzonitrile solution dropwise to the stirring cyanuric chloride solution.

-

Maintain the reaction at 0°C and stir for 4 hours. It is crucial to maintain this temperature to prevent di-substitution.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with distilled water, and dry to obtain the mono-substituted product.

Protocol 2: Di-substitution of a Mono-substituted Triazine with a Second Amine

This protocol outlines the synthesis of a di-substituted triazine using the product from Protocol 1.[4]

Materials:

-

4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile

-

Secondary amine (e.g., piperidine, morpholine, or diethyl amine)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile (10 mmol) and the desired secondary amine (10 mmol) in separate 50 mL portions of THF.

-

In a round-bottom flask, add K₂CO₃ (10 mmol) to the solution of the mono-substituted triazine at room temperature with vigorous stirring.

-

Add the amine solution dropwise to the stirring mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture to remove inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: Sequential Substitution with an Alcohol and an Amine

This protocol details the synthesis of an O,N-type substituted s-triazine, emphasizing the importance of the order of nucleophile addition.[2][4] It is recommended to always incorporate the O-type nucleophile first.[2][4]

Step 1: Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine [4]

-

Dissolve sodium bicarbonate (NaHCO₃, 10 mmol) in water and cool to 0°C.

-

Add methanol (50 mL) and stir vigorously at 0°C.

-

Add cyanuric chloride (10 mmol) to the stirring solution.

-

Stir the reaction for 3 hours at 0°C.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, remove the excess methanol under reduced pressure.

-

Pour the residue onto crushed ice to precipitate the product.

-

Filter, wash with water, and dry the solid.

Step 2: Synthesis of 4-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)benzonitrile [4]

-

Dissolve 2,4-dichloro-6-methoxy-1,3,5-triazine (10 mmol) and 4-aminobenzonitrile (10 mmol) in separate 50 mL portions of acetone.

-

Add NaHCO₃ (1.38 g) to the solution of the methoxy-substituted triazine with vigorous stirring at 0°C.

-

Add the 4-aminobenzonitrile solution dropwise.

-

Stir the reaction for 24 hours at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, remove the acetone under reduced pressure.

-

Pour the residue onto crushed ice, filter the resulting solid, wash with water, and dry.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the sequential nucleophilic substitution on cyanuric chloride.

Table 1: Temperature-Controlled Sequential Substitution

| Substitution Step | Nucleophile | Typical Temperature | Reference |

| First | Amine/Alcohol/Thiol | 0 - 5°C | [5] |

| Second | Amine/Alcohol/Thiol | Room Temperature - 60°C | [5] |

| Third | Amine/Alcohol/Thiol | 80 - 90°C or higher | [5] |

Table 2: Example Reaction Conditions and Yields for Di-substituted Triazines

| Starting Material | Nucleophile | Solvent | Base | Temp. | Time | Yield | Reference |

| Cyanuric Chloride | 2-Chloroaniline | THF | - | < 0°C | - | 49% | [6] |

| 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine | Morpholine | THF | DIPEA | - | - | - | [6] |

| Cyanuric Chloride | 4-Aminobenzonitrile | Acetone | K₂CO₃ | 0°C | 4h | - | [4] |

| 4,6-Dichloro(1,3,5-triazin-2-yl)aminobenzonitrile | Piperidine | THF | K₂CO₃ | RT | 24h | - | [4] |

Table 3: Comparison of Conventional vs. Ultrasonic Conditions

| Reaction | Method | Temperature | Time | Yield | Reference |

| Synthesis of 1,3,5-triazine derivative | Conventional (Reflux) | Reflux | 5-6 h | 69% | [6] |

| Synthesis of 1,3,5-triazine derivative | Ultrasonic | Room Temperature | 30-35 min | 84% | [6] |

| Synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone | Conventional (Reflux) | Reflux | 4-5 h | - | [6] |

| Synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone | Ultrasonic | 40°C | 30-60 min | up to 96% | [6] |

Troubleshooting and Optimization

-

Controlling the Degree of Substitution: Precise temperature control is paramount for selective substitution. Ensure the reaction vessel is adequately cooled, especially during the addition of the first nucleophile.[2]

-

Order of Nucleophile Addition: When synthesizing non-symmetrical triazines, the order of nucleophile addition is critical. For O,N-type substituted triazines, the oxygen nucleophile should be introduced first.[2][4]

-

Reaction Monitoring: Frequent monitoring by TLC is essential to determine the endpoint of each substitution step and to avoid over-reaction.

-

Base Selection: An appropriate base (e.g., K₂CO₃, NaHCO₃, DIPEA) is necessary to neutralize the hydrochloric acid generated during the reaction. The choice of base can influence the reaction rate and outcome.

-

Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Common solvents include acetone, THF, and dichloromethane.[4][7][8]

By following these protocols and considering the key principles outlined, researchers can effectively utilize nucleophilic substitution on the 1,3,5-triazine ring to synthesize a wide array of complex molecules for various applications.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. oaji.net [oaji.net]

Application Notes and Protocols: 2-Amino-4,6-dimethoxy-1,3,5-triazine as a Versatile Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-4,6-dimethoxy-1,3,5-triazine is a key heterocyclic building block in organic synthesis, prized for its utility in constructing a diverse array of molecules with significant applications in medicinal chemistry and agrochemistry. Its triazine core, substituted with a reactive amino group and two methoxy groups, allows for selective chemical modifications, making it an ideal scaffold for the development of novel therapeutic agents and other functional organic compounds. These notes provide an overview of its applications and detailed protocols for its use in the synthesis of biologically active molecules.

Application Note 1: Synthesis of Biologically Active (4,6-dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives

The this compound moiety can be readily incorporated into amino acid structures to generate novel compounds with potential therapeutic applications. For instance, derivatives of this scaffold have been investigated as monoamine oxidase (MAO) inhibitors, which are of interest for the treatment of neurological disorders. The synthesis typically proceeds via the more reactive precursor, 2-chloro-4,6-dimethoxy-1,3,5-triazine, which upon reaction with an amino acid, yields the desired 2-amino-substituted triazine derivative.

Workflow for the Synthesis of (4,6-dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives:

Caption: General workflow for the synthesis of N-(4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives.

Experimental Protocol 1: General Procedure for the Synthesis of (4,6-dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives [1]

-

Preparation of the Triazinyl Ammonium Salt: In a round-bottom flask, dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq) in 1,4-dioxane. Add triethylamine (1.5 eq) and stir the mixture at room temperature until a white suspension of 4,6-dimethoxy-1,3,5-triazin-2-yl triethylammonium chloride is formed.

-

Addition of the Amino Acid: In a separate flask, prepare a solution of the desired α-amino acid (1.0 eq) and triethylamine (1.5 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Reaction: Add the amino acid solution to the suspension of the triazinyl ammonium salt. The reaction mixture should become clear. Stir the solution overnight at room temperature.

-

Work-up: Neutralize the reaction mixture with 1N HCl. A white solid is expected to precipitate.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the final product.

Table 1: Synthesis of various (4,6-dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives [1]

| Amino Acid | Product | Yield (%) | Melting Point (°C) |

| Alanine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acid | 66.6 | 98-102 |

| Valine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | 61.4 | 146-188 |

| Leucine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid | 67.4 | 102-103 |

| Isoleucine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylpentanoic acid | 72.5 | 118-119 |

Application Note 2: Triazine Derivatives as Inhibitors of Key Signaling Pathways in Cancer

The 1,3,5-triazine scaffold is a prominent feature in the design of inhibitors targeting signaling pathways implicated in cancer progression. Two such pathways are the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the Rad6 ubiquitination pathway.

EGFR Signaling Pathway and Inhibition:

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Triazine-based molecules have been developed as potent inhibitors of EGFR tyrosine kinase, thereby blocking downstream signaling.

Caption: Simplified EGFR signaling pathway and the inhibitory action of triazine-based compounds.

Rad6 Ubiquitination Pathway and Inhibition:

The Rad6 ubiquitin-conjugating enzyme is involved in DNA repair pathways, and its inhibition is a promising strategy for cancer therapy. Certain 4,6-diamino-1,3,5-triazine derivatives have been identified as inhibitors of Rad6.

Caption: The Rad6 ubiquitination pathway and its inhibition by diamino-triazine derivatives.

Application Note 3: Synthesis of Schiff Bases from this compound

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases. These compounds are valuable intermediates and have applications in coordination chemistry and as biologically active agents.

Experimental Protocol 2: General Procedure for the Synthesis of Schiff Bases

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Addition of Aldehyde/Ketone: Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution.

-

Catalysis (Optional): A catalytic amount of an acid, such as acetic acid, can be added to facilitate the reaction.

-

Reaction: Reflux the reaction mixture for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The Schiff base product may precipitate out of the solution. Collect the solid by filtration.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent.

Table 2: Representative Schiff Base Synthesis

| Aldehyde | Solvent | Reaction Time (h) | Yield (%) |

| Benzaldehyde | Ethanol | 4 | >90 |

| 4-Hydroxybenzaldehyde | Methanol | 6 | >85 |

| 2-Hydroxy-1-naphthaldehyde | Ethanol | 5 | >90 |

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical synthesis.

References

Application Notes and Protocols for the GC-MS Analysis of Triazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of triazine compounds in research samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below cover sample preparation, GC-MS instrumentation, and data analysis, and are intended to be a comprehensive resource for researchers in environmental science, agriculture, and drug development.

Introduction